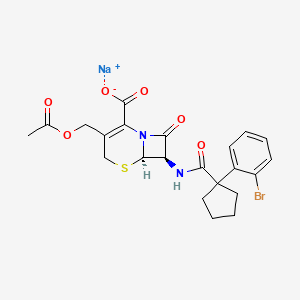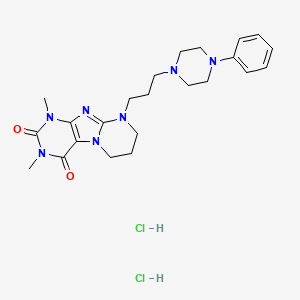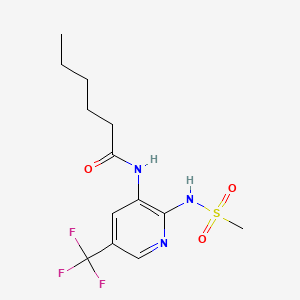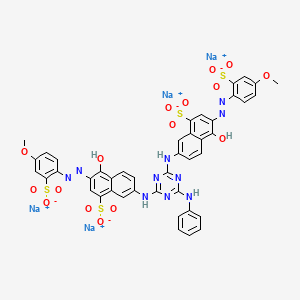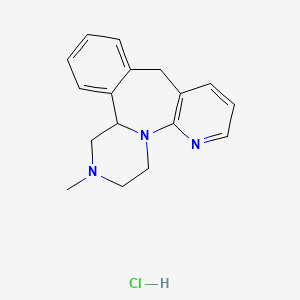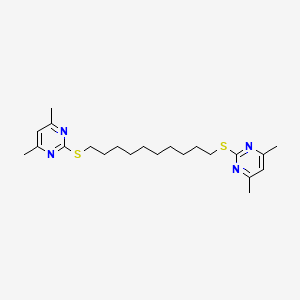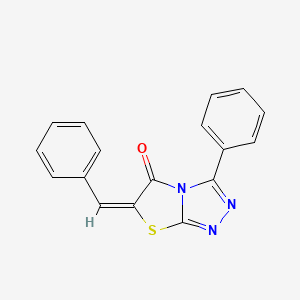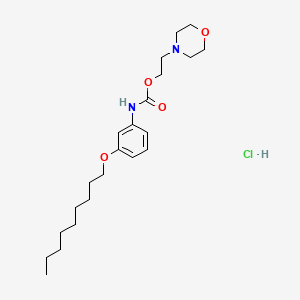![molecular formula C18H19NO5S B15186634 (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-39-2](/img/structure/B15186634.png)
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is a complex organic compound that combines the properties of both an acid and a phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol typically involves a multi-step process. One common method starts with the preparation of the butenedioic acid derivative, which is then reacted with a phenylsulfanylphenol precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The butenedioic acid moiety can be reduced to butanedioic acid.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Butanedioic acid and related compounds.
Substitution: Various substituted phenylsulfanyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the butenedioic acid moiety can act as a chelating agent. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol is unique due to its combination of an acid and a phenol within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
127906-39-2 |
|---|---|
Molekularformel |
C18H19NO5S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol |
InChI |
InChI=1S/C14H15NOS.C4H4O4/c1-15-10-11-4-2-3-5-14(11)17-13-8-6-12(16)7-9-13;5-3(6)1-2-4(7)8/h2-9,15-16H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FUYYCUQOOXCTRF-WLHGVMLRSA-N |
Isomerische SMILES |
CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CNCC1=CC=CC=C1SC2=CC=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



